molecular formula C12H13ClFNO2 B2369801 N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide CAS No. 2361656-39-3

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide

Katalognummer B2369801
CAS-Nummer: 2361656-39-3
Molekulargewicht: 257.69
InChI-Schlüssel: HMRVLUQIEXQWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR inhibitor is a small molecule that has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes.

Wirkmechanismus

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor works by selectively inhibiting the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein, which is responsible for regulating the movement of chloride ions across cell membranes. By inhibiting N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor reduces the amount of chloride ions that are transported across cell membranes, leading to a decrease in mucus production and improved lung function.
Biochemical and Physiological Effects:
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce mucus production and improve lung function in patients with cystic fibrosis. It has also been shown to reduce airway inflammation and improve airway clearance in patients with COPD and asthma. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce bacterial colonization in the lungs of patients with cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful tool for studying the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and its role in disease. However, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor also has some limitations. It is a potent inhibitor of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, which can make it difficult to study the protein in its active state. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Zukünftige Richtungen

There are several future directions for N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor research. One area of focus is the development of more potent and selective N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors that can be used to treat a wider range of diseases. Another area of focus is the development of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide potentiators, which can enhance the activity of the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and improve its function. Finally, researchers are also exploring the use of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve treatment outcomes for patients with cystic fibrosis and other respiratory diseases.

Synthesemethoden

The synthesis method of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor involves several steps. The first step is the protection of the hydroxyl group of 3-chloro-1,2-propanediol with tert-butyldimethylsilyl chloride. The second step is the reaction of the protected 3-chloro-1,2-propanediol with 4-chloro-3-fluoroaniline in the presence of sodium hydride to form the protected amine. The third step involves the deprotection of the tert-butyldimethylsilyl group to expose the hydroxyl group, followed by the reaction with acryloyl chloride to form the final product, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has also been studied for its potential use in treating other diseases such as chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis.

Eigenschaften

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-2-12(17)15-11(5-6-16)8-3-4-9(13)10(14)7-8/h2-4,7,11,16H,1,5-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRVLUQIEXQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.